sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
The compound “sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate” is a complex organic molecule with a unique structure It contains multiple functional groups, including an imidazo-oxazin ring, a thia-azabicyclo ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the imidazo-oxazin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thia-azabicyclo ring: This step typically involves a cycloaddition reaction, where a thia-azabicyclo precursor is reacted with the imidazo-oxazin intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may have potential as a drug candidate or a lead compound for the development of new pharmaceuticals.
Biology: The compound could be used as a tool for studying biological processes, particularly those involving its specific functional groups.
Industry: The compound may have applications in industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These compounds share the thia-azabicyclo ring structure and have similar biological activities.
Imidazo-oxazin derivatives: These compounds share the imidazo-oxazin ring structure and may have similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H10N3NaO4S |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/t12-;/m1./s1 |
InChI Key |
RFSWVJXWZXQOSW-UTONKHPSSA-M |
Isomeric SMILES |
C1COCC2=NC(=CN21)C=C3[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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